molecular formula C18H20N4O5 B5423595 1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide

1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide

Cat. No.: B5423595
M. Wt: 372.4 g/mol
InChI Key: BEIBYPHDAMPCQD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzodioxol group, a pyrazole group, a carbonyl group, and a pyrrolidine group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The benzodioxol and pyrazole groups are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a variety of conformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the nonpolar benzodioxol group could affect its solubility, and the presence of the nitrogen atoms could influence its basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazole-3-carbonyl]-N-methylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-19-17(23)11-4-5-22(8-11)18(24)14-6-12(20-21-14)9-25-13-2-3-15-16(7-13)27-10-26-15/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIBYPHDAMPCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(C1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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